molecular formula C9H7ClO3S B1321547 3-Oxo-5-indanesulfonoyl chloride CAS No. 255895-78-4

3-Oxo-5-indanesulfonoyl chloride

Cat. No. B1321547
M. Wt: 230.67 g/mol
InChI Key: LRHGGWRIMQOJLM-UHFFFAOYSA-N
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Description

The compound "3-Oxo-5-indanesulfonoyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various sulfonated compounds and their synthesis, which can provide insights into the chemical behavior and synthesis pathways that might be relevant to the compound . Arylsulfonyl chlorides, for instance, are used as sulfur sources in the synthesis of di(hetero)aryl sulfides, indicating the reactivity of sulfonyl chloride groups in coupling reactions .

Synthesis Analysis

The synthesis of sulfonated compounds often involves the use of arylsulfonyl chlorides as key intermediates. For example, a protocol for the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides reductively couples with electron-rich (hetero)arenes in the presence of triphenylphosphine . Additionally, the synthesis of functional aromatic multisulfonyl chlorides is achieved through a sequence of reactions, with the last step being the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups . These methods highlight the versatility of sulfonyl chlorides in synthesizing complex sulfonated structures.

Molecular Structure Analysis

While the molecular structure of "3-Oxo-5-indanesulfonoyl chloride" is not directly analyzed in the papers, the conformation of multisulfonyl chlorides has been investigated using NMR spectroscopy . This technique is crucial for understanding the spatial arrangement of atoms within a molecule and can provide insights into the molecular structure of similar sulfonated compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving sulfonated compounds. For instance, the photocatalytic synthesis of sulfonated oxindoles from N-arylacrylamides and arylsulfinic acids involves a cascade C-S/C-C bond-formation process . This indicates that sulfonated compounds can participate in complex reactions leading to the formation of new carbon-sulfur and carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated compounds are not explicitly detailed in the papers. However, the use of sulfonic acid derivatives as catalysts suggests that these compounds can exhibit strong acidity and catalytic activity in various reactions . For example, a heterogeneous catalyst based on graphene oxide anchored sulfonic acid is used for the synthesis of pyrazolopyridine derivatives, demonstrating the potential of sulfonated compounds to act as efficient and recyclable catalysts .

Scientific Research Applications

Synthesis of Quinolines and Aldehydes

3-Oxo-5-indanesulfonoyl chloride has been utilized in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 3-aryl substituted quinolines using a one-pot method, which is significant in organic chemistry and pharmaceutical research. The process involved a ring-opening-rearrangement reaction followed by Meinwald-Friedlnder reaction, yielding 3-aryl substituted quinolines in 51% to 74% yields and 3-oxo-2,3-diarylpropionaldehydes in 48% to 89% yields (Tang Jie, 2012).

Catalysis and Sulfonation

Research shows that variants of 3-Oxo-5-indanesulfonoyl chloride, like sulfonic acid derivatives, have been utilized in catalytic processes and sulfoalkylation reactions. For example, a study detailed the preparation of nucleophilic sulfoalkylation reagents from corresponding chloroalkylsulfonyl chlorides, enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).

Heterocyclic Compound Synthesis

The compound has also been used in the solid-phase synthesis of heterocyclic compounds, particularly 1,3-oxazolidin-2-ones. This process involved polymer-supported sulfonyl chloride, underscoring the compound's importance in the development of new methodologies for heterocyclic chemistry (Holte, Thijs, & Zwanenburg, 1998).

Studies in Molecular Structure

Another study investigated cyclic sulfonium salts with structures involving six-membered rings. The research focused on the molecular structures obtained from X-ray diffraction, highlighting the structural characteristics of similar compounds (Szabó et al., 1990).

Application in Nanoparticle Synthesis

3-Oxo-5-indanesulfonoyl chloride derivatives have been employed in the creation of magnetically separable nanoparticles. For example, graphene oxide anchored sulfonic acid nanoparticles were synthesized for catalytic applications, demonstrating the compound's role in advanced material science (Zhang et al., 2016).

properties

IUPAC Name

3-oxo-1,2-dihydroindene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHGGWRIMQOJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-5-indanesulfonoyl chloride

CAS RN

255895-78-4
Record name 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
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